molecular formula C11H14N2 B1626753 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 86847-76-9

2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1626753
CAS No.: 86847-76-9
M. Wt: 174.24 g/mol
InChI Key: YJYCGUBGGPEOOJ-UHFFFAOYSA-N
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Description

2-(Tert-Butyl)-1H-pyrrolo[3,2-c]pyridine (CAS 86847-76-9) is a high-value heterocyclic building block with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound features a 1H-pyrrolo[3,2-c]pyridine scaffold, which has been identified as a critical core structure in medicinal chemistry for the development of potent and selective small-molecule inhibitors . Scientific literature demonstrates that this scaffold is a privileged structure in oncology research, particularly in the design of inhibitors for the protein kinase MPS1 (also known as TTK) . MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a significant target in oncology . Research utilizing this scaffold has led to tool compounds that stabilize an inactive conformation of the MPS1 kinase, which is incompatible with ATP and substrate-peptide binding . Such compounds have shown favorable oral pharmacokinetic profiles and dose-dependent inhibition of MPS1 in human tumor xenograft models, highlighting the translational potential of chemicals built around this core . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)10-6-8-7-12-5-4-9(8)13-10/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCGUBGGPEOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522669
Record name 2-tert-Butyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-76-9
Record name 2-tert-Butyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine and Analogues

Strategies for the Construction of the Pyrrolo[3,2-c]pyridine Ring System

The formation of the bicyclic pyrrolo[3,2-c]pyridine core can be achieved through various strategic approaches. These methods can be broadly categorized by the final ring-forming step, either constructing the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or vice versa. Key strategies include transition-metal-catalyzed cross-couplings, base-mediated condensations, reductive cyclizations, and cycloaddition reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary to construct the pyrrolo[3,2-c]pyridine skeleton. The Sonogashira, Suzuki, and intramolecular C-H arylation reactions are prominent examples of this approach.

The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this strategy. wikipedia.org Generally, the reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This method has been adapted to create various pyrrolopyrimidine isomers by coupling substituted pyrimidines with terminal alkynes, followed by a cyclization step. nih.gov For instance, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones begins with a Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with various alkynes. nih.gov The resulting alkynylated uracils then undergo a palladium-catalyzed domino C-N coupling and hydroamination to yield the final fused ring system. nih.gov Although direct application to 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine is not explicitly detailed, the principle of coupling a suitably functionalized pyridine halide with a tert-butyl-containing alkyne represents a viable synthetic pathway. The reaction is compatible with a wide range of functional groups and can often be performed under mild, room temperature conditions. soton.ac.uknih.gov

Suzuki cross-coupling is another essential palladium-catalyzed reaction used in the synthesis of pyrrolo[3,2-c]pyridine analogues. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A notable application is the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org In this multi-step synthesis, the pyrrolo[3,2-c]pyridine core is first constructed, yielding 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine as a key intermediate. This intermediate is then subjected to Suzuki coupling with various arylboronic acids to introduce diversity at the C6 position. nih.govsemanticscholar.org

Intramolecular palladium-catalyzed C-H arylation offers a direct method for ring closure. This strategy has been successfully used to synthesize multiply fused heteroaromatic compounds from pyridine derivatives. beilstein-journals.org The reaction involves the cyclization of an N-aryl-2-quinolinecarboxyamide bearing a bromine atom on the N-aryl moiety. The C-H bond on the pyridine ring adjacent to the amide group is activated by a palladium catalyst, leading to the formation of the fused ring system in high yields, particularly when a phosphine (B1218219) ligand such as PPh3 is used. beilstein-journals.org

Table 1: Examples of Palladium-Mediated Reactions in Pyrrolopyridine Synthesis
Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeReference
Sonogashira Coupling5-bromo-6-chloro-1,3-dimethyluracil, terminal alkynesPd(OAc)₂, XPhos, K₃PO₄Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones nih.gov
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acidsPotassium carbonate, copper (II) acetate (B1210297)6-aryl-1H-pyrrolo[3,2-c]pyridines nih.govsemanticscholar.org
Intramolecular C-H ArylationN-(2-bromophenyl)-quinoline-2-carboxamidePd(OAc)₂, PPh₃Fused quinoline (B57606) derivatives beilstein-journals.org

Base-mediated cyclization is a fundamental strategy often employed as the final ring-closing step in the synthesis of the pyrrolo[3,2-c]pyridine core. The choice of base is critical and depends on the specific reaction pathway.

In many palladium-catalyzed reactions, a base is essential. For example, in Sonogashira couplings, amine bases like triethylamine (B128534) or diethylamine (B46881) are commonly used, often serving as the solvent as well. wikipedia.org Their role is to neutralize the hydrogen halide byproduct generated during the reaction. wikipedia.org In other cases, inorganic bases such as potassium carbonate or cesium carbonate are employed. wikipedia.orgnih.gov

Syntheses starting from pyridine precursors often involve a condensation reaction facilitated by a base. For instance, the creation of certain pyrazolo[3,4-c]pyrazoles linked to a pyridine ring is achieved through the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) in the presence of sodium hydroxide (B78521) in ethanol (B145695) or sodium acetate in acetic acid. jocpr.com Similarly, the Leimgruber-Batcho synthesis, which can be adapted for pyrrolopyridines, involves the deprotonation of the acidic methyl group of a nitrotoluene derivative under basic conditions to initiate the formation of an enamine intermediate. wikipedia.org

While less common than building upon a pyridine ring, constructing the pyrrolo[3,2-c]pyridine system from a pyrrole starting material is a valid strategy. These methods involve annulating a pyridine ring onto a pre-existing pyrrole core.

One example is the palladium-catalyzed synthesis of pyrrolo[1,2-α]pyrazines (an isomeric system) from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids. bohrium.comdongguk.edu This process involves a carbo-palladation reaction followed by intramolecular cyclization to form the fused pyrazine (B50134) ring. bohrium.com Another approach is the Paal-Knorr pyrrole synthesis, which can be used to form a pyrrole ring, followed by subsequent reactions to build the adjoining pyridine ring. beilstein-journals.org For example, a tetrahydro-1H-pyrrolo[3,2-c]pyridine was synthesized in a one-pot manner from a piperidin-4-one intermediate, which was treated with aniline (B41778) to form the pyrrole ring via a Paal-Knorr type reaction. beilstein-journals.org

The most prevalent approach for synthesizing the pyrrolo[3,2-c]pyridine scaffold begins with a functionalized pyridine derivative. This strategy allows for precise control over the substitution pattern of the final molecule.

A representative synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridines starts with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material undergoes a series of transformations:

Oxidation: The pyridine nitrogen is oxidized, for example, using m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide. nih.gov

Nitration: A nitro group is introduced onto the pyridine ring, typically at the C4 position, using fuming nitric acid in sulfuric acid. nih.govsemanticscholar.org

Enamine Formation: The resulting 4-nitropyridine (B72724) derivative is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. This step is characteristic of the Batcho-Leimgruber synthesis. nih.govsemanticscholar.org

Reductive Cyclization: The nitro-enamine intermediate is then cyclized under reductive conditions (e.g., using iron powder in acetic acid) to form the pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org

This general pathway has been used to produce a variety of analogues, demonstrating its versatility. nih.govnih.gov

Table 2: General Synthetic Scheme from Pyridine Precursors
StepReactionTypical ReagentsIntermediate/ProductReference
1N-Oxidationm-CPBAPyridine-1-oxide derivative nih.gov
2NitrationFuming HNO₃, H₂SO₄4-Nitropyridine-1-oxide derivative nih.govsemanticscholar.org
3Enamine FormationDMF-DMAVinylogous nitro intermediate nih.govsemanticscholar.org
4Reductive CyclizationFe, Acetic Acid1H-pyrrolo[3,2-c]pyridine core nih.govsemanticscholar.org

Reductive cyclization is a crucial step in many synthetic routes to pyrrolopyridines, most notably in adaptations of the Leimgruber-Batcho indole (B1671886) synthesis. wikipedia.orgresearchgate.net This method is particularly effective for creating the pyrrole ring fused to an aromatic or heteroaromatic system. rsc.orgresearchgate.net

The core principle of the Leimgruber-Batcho synthesis involves two main steps:

Enamine Formation: An ortho-nitrotoluene derivative is reacted with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine (B122466), to form a β-amino- or β-dimethylamino-nitrostyrene intermediate. wikipedia.orgyoutube.com

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This newly formed amine then intramolecularly attacks the enamine double bond, leading to cyclization and subsequent elimination of the amine moiety (e.g., dimethylamine (B145610) or pyrrolidine) to yield the final indole or azaindole ring system. wikipedia.orgresearchgate.net

A variety of reducing agents can be used for the second step, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron in acetic acid. nih.govwikipedia.org The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is a direct application of this strategy. nih.govsemanticscholar.org Microwave-assisted conditions have also been developed to accelerate this reaction, allowing for the rapid preparation of various indoles and azaindoles. rsc.orgresearchgate.net

Intramolecular cycloaddition reactions provide an elegant and stereocontrolled route to complex fused heterocyclic systems. While direct examples for this compound are scarce, the methodology has been applied to the synthesis of related isomers and fused ring systems.

One common approach is the [3+2] dipolar cycloaddition. mdpi.com For example, pyridazinium ylides can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate in a regioselective manner to form pyrrolopyridazine systems. mdpi.com Another application involves the reaction of azomethine ylides with maleimides to form hexahydropyrrolo[3,4-c]pyrrole cores, which can be further transformed into more complex fused quinolines. rsc.org These reactions often proceed through the formation of a transient dipole (the ylide) which then undergoes a concerted or stepwise cycloaddition with a double or triple bond within the same molecule or in a separate reactant. rsc.orgresearchgate.net

These strategies highlight the diverse and powerful chemical toolkit available for the construction of the pyrrolo[3,2-c]pyridine ring system and its analogues, enabling the synthesis of a wide array of substituted derivatives for further study.

Introduction and Modification of the 2-(tert-Butyl) Substituent

The incorporation of a tert-butyl group at the 2-position of the pyrrolo[3,2-c]pyridine ring can be achieved through several synthetic routes. These strategies can be broadly categorized into direct integration during the formation of the heterocyclic ring and functionalization after the core structure has been assembled.

Direct Integration during Heterocyclic Ring Formation

One of the primary methods for synthesizing this compound involves the condensation of a substituted pyridine derivative with a reagent that provides the pyrrole fragment, including the tert-butyl group. A documented approach utilizes the reaction of 3-Amino-4-methylpyridine with methyl trimethylacetate. chemicalbook.com This method directly establishes the desired 2-tert-butyl substitution pattern during the cyclization process that forms the pyrrole ring.

Another versatile strategy for constructing the pyrrolo[3,2-c]pyridine core is through domino reactions. For instance, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines has been developed to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov While this example leads to a related pyrimidine-fused system, the underlying principle of domino reactions could be adapted for the synthesis of pyrrolo[3,2-c]pyridines by selecting appropriate starting materials.

The following table summarizes a specific synthetic route for this compound:

Post-Cyclization Functionalization Strategies

Once the pyrrolo[3,2-c]pyridine scaffold is formed, the 2-position can be functionalized. If the core is synthesized with a suitable leaving group at the C2 position, such as a halogen, a tert-butyl group can be introduced via cross-coupling reactions. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been demonstrated as an effective strategy. nih.gov Although this specific example introduces an aryl group, the methodology is adaptable for the introduction of alkyl substituents like a tert-butyl group using the appropriate boronic acid or a related organometallic reagent.

Protecting Group Strategies and Deprotection Challenges (e.g., Boc, SEM Groups)

In the multi-step synthesis of complex pyrrolopyridine derivatives, protecting groups are crucial for masking reactive sites, particularly the nitrogen atom of the pyrrole ring. nih.gov The choice of protecting group can significantly influence reaction outcomes and yields.

The tert-butoxycarbonyl (Boc) group is a common choice for protecting the pyrrole nitrogen. However, its stability can be a concern under certain reaction conditions. For example, in the context of pyrrole[3,4-d]pyridazinones, a related heterocyclic system, conditions for a one-pot directed lithiation/alkylation reaction were optimized to promote the in situ cleavage of the Boc group. researchgate.net

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an alternative with different stability characteristics. researchgate.net Studies on pyrrolopyridazinones have shown that while Boc-protected compounds can decompose during Pd-catalyzed cross-coupling reactions, the use of a SEM group leads to excellent yields with no decomposition. researchgate.net

However, the deprotection of the SEM group can present its own set of challenges. The removal of the SEM group from a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be difficult. nih.gov The release of formaldehyde (B43269) during this process can lead to the formation of various side products, including a tricyclic eight-membered 7-azaindole. nih.gov This highlights the critical need to carefully select protecting groups based on the planned synthetic route and the stability of the intermediates. nih.govresearchgate.net

The following table provides a comparison of Boc and SEM protecting groups in the context of pyrrolo-fused heterocyclic synthesis:

Stereoselective Synthesis Approaches for Pyrrolo[3,2-c]pyridine Scaffolds

While the synthesis of achiral pyrrolo[3,2-c]pyridines is well-documented, the creation of stereocenters within the scaffold or its substituents requires stereoselective synthetic methods. One powerful method for constructing fused heterocyclic systems is the Pictet-Spengler reaction. This reaction has been successfully applied to the synthesis of tetrahydrofuro[3,2-c]pyridines, which are structurally related to the pyrrolo[3,2-c]pyridine core. beilstein-journals.org The methodology involves the condensation of an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization, which can be designed to proceed stereoselectively.

For instance, the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines was achieved through the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.org This approach demonstrates the potential for introducing stereocenters at the point of ring fusion. Although this example focuses on a furan-fused pyridine, the principles are applicable to the construction of chiral pyrrolo[3,2-c]pyridine analogues by employing appropriate chiral starting materials or catalysts.

Furthermore, [3+2] cycloaddition reactions involving azomethine ylides are a well-established method for the stereoselective synthesis of pyrrolidine rings. nih.gov This strategy could be adapted to construct a chiral pyrrole ring onto a pre-existing pyridine core, thereby affording stereochemically defined pyrrolo[3,2-c]pyridine derivatives.

Biological Target Identification and Mechanistic Elucidation of 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine Derivatives

Mitotic Kinase Inhibition: Monopolar Spindle 1 (MPS1)

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of MPS1, a critical kinase in oncology.

Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a central role in the regulation of the cell cycle. researchgate.net Its most critical function is as a key component of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. acs.orgnih.gov The SAC prevents the cell from entering anaphase until all chromosomes are correctly attached to the microtubules of the mitotic spindle. nih.govsemanticscholar.org MPS1 is one of the first proteins recruited to unattached kinetochores, where it initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying mitotic progression. semanticscholar.orgresearchgate.net

The significance of MPS1 in oncology stems from its aberrant overexpression in a wide range of human cancers. acs.orgnih.gov It is among the top 25 genes found to be overexpressed in tumors characterized by chromosomal instability and aneuploidy. acs.orgresearchgate.net This overexpression allows cancer cells, which often have a high degree of aneuploidy, to tolerate mitotic errors and continue to proliferate. nih.gov Certain cancer cells, such as PTEN-deficient breast tumor cells, have shown a particular dependency on MPS1 for survival, making it a highly attractive therapeutic target for cancer treatment. acs.orgnih.gov Inhibition of MPS1 can lead to severe defects in chromosome alignment and override the SAC, ultimately causing cell death in these dependent cancer cells. acs.orgmdpi.com

Medicinal chemistry programs have successfully optimized the 1H-pyrrolo[3,2-c]pyridine scaffold to produce potent and selective MPS1 inhibitors. acs.org A key example is the compound CCT251455, which was developed through structure-based design. acs.orgnih.gov

The inhibitory mechanism of these derivatives is notable for its ability to stabilize an inactive conformation of the MPS1 kinase. acs.orgnih.gov X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding pocket of MPS1. acs.org This binding induces and stabilizes a specific conformation where the activation loop of the kinase is ordered in a manner that is incompatible with the binding of both ATP and the substrate peptide. acs.orgnih.gov This prevents the kinase from carrying out its phosphorylation functions, effectively shutting down its activity.

Molecular docking and dynamics simulations have further elucidated the specific interactions within the MPS1 active site. The pyrrolopyridine core forms crucial hydrogen bonds with residues in the hinge region of the kinase, a common feature for many kinase inhibitors. mdpi.com For instance, stable hydrogen bonds are often formed with the backbone of residue Gly605. mdpi.com Additionally, hydrophobic interactions with a pocket formed by residues such as Cys604 and Ile607 contribute to the stable binding of the ligand. mdpi.com

Table 1: Activity of Representative 1H-Pyrrolo[3,2-c]pyridine MPS1 Inhibitors
CompoundScaffoldMechanism of ActionKey Findings
CCT2514551H-pyrrolo[3,2-c]pyridineStabilizes an inactive conformation of MPS1, preventing ATP and substrate binding. acs.orgnih.govPotent and selective chemical tool; demonstrates dose-dependent inhibition of MPS1 in tumor models. nih.gov
Compound 8 (HTS hit)1H-pyrrolo[3,2-c]pyridineInhibition of MPS1 kinase activity.Initial hit compound that was potent but nonselective and metabolically unstable; served as the starting point for optimization. acs.org

By directly inhibiting the kinase activity of MPS1, 1H-pyrrolo[3,2-c]pyridine derivatives have a profound impact on the Spindle Assembly Checkpoint. MPS1 activity is essential for the recruitment of other key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. researchgate.net This recruitment is the foundational step in generating the "wait anaphase" signal that halts the cell cycle.

Inhibition of MPS1 prevents this recruitment process. semanticscholar.org As a result, the SAC is not activated, even in the presence of spindle defects that would normally trigger a mitotic arrest. semanticscholar.org This abrogation of the SAC leads to a premature entry into anaphase, causing catastrophic errors in chromosome segregation. acs.org Cells treated with these inhibitors fail to maintain a mitotic arrest and undergo accelerated mitotic transit. nih.gov For cancer cells that are highly aneuploid and rely on a robust SAC to survive, this forced and error-prone division is lethal, highlighting the therapeutic potential of MPS1 inhibition. acs.orgresearchgate.net

Janus Kinase 3 (JAK3) Inhibition

While the 1H-pyrrolo[3,2-c]pyridine scaffold is primarily associated with MPS1, the closely related 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively studied for its potent inhibition of Janus Kinase 3 (JAK3), a key target in immunology.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are crucial for cytokine signaling. qiagen.comjst.go.jp Unlike other JAKs which are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic cells. qiagen.com

JAK3 plays a pivotal and exclusive role in signal transduction for a specific family of cytokine receptors that share the common gamma chain (γc). qiagen.commdpi.com This family includes receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are fundamental for the development, proliferation, differentiation, and survival of immune cells, especially T cells and Natural Killer (NK) cells. qiagen.comjst.go.jp Upon cytokine binding, its receptor-associated JAKs become activated. JAK3 associates with the γc subunit and works in concert with JAK1 (which binds to the other receptor subunit) to phosphorylate the receptor. qiagen.com This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. qiagen.commdpi.comnih.gov Given its critical role in the immune system, JAK3 is a validated target for treating autoimmune diseases and preventing organ transplant rejection. jst.go.jpjst.go.jp

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective JAK3 inhibitors. jst.go.jp Docking studies and structural analyses have provided detailed insights into their binding mode within the JAK3 active site. jst.go.jpnih.gov

A critical interaction for these inhibitors is the formation of hydrogen bonds with residues in the hinge region of the JAK3 ATP-binding pocket. nih.gov Specifically, the pyrrolopyridine core can form hydrogen bonds with the backbone of residues such as GLU903 and LEU905. nih.gov These interactions anchor the inhibitor in the active site. Further optimization of these molecules, for example by adding a carbamoyl (B1232498) group at the C5-position of the pyrrolopyridine ring, has been shown to significantly increase inhibitory activity. jst.go.jp This modification can allow for an intramolecular hydrogen bond that helps maintain an active conformation for binding within the JAK3 site. jst.go.jp Selectivity for JAK3 over other highly homologous JAK family members is a significant challenge but can be achieved by exploiting subtle differences in the active site, allowing for the design of tailored inhibitors. nih.gov

Table 2: Activity of Representative 1H-Pyrrolo[2,3-b]pyridine JAK3 Inhibitors
CompoundScaffoldJAK3 IC50 (nM)Selectivity Profile
Compound 14a1H-pyrrolo[2,3-b]pyridine14Maintained several-fold selectivity for JAK3 over JAK1 and JAK2. jst.go.jp
Compound 14c1H-pyrrolo[2,3-b]pyridineNot specified, but described as a potent and moderately selective JAK3 inhibitor. jst.go.jpjst.go.jpDemonstrated immunomodulating effects on IL-2-stimulated T cell proliferation. jst.go.jpjst.go.jp
Compound 11a1H-pyrrolo[2,3-b]pyridine-5-carboxamide1600Maintained moderate JAK3 inhibitory activity. jst.go.jp

Phosphodiesterase 4B (PDE4B) Inhibition

Role of PDE4B in Inflammatory Pathways and Central Nervous System Diseases

Phosphodiesterase 4B (PDE4B) is a critical enzyme belonging to the PDE4 family, which is responsible for the specific hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in cellular signaling. patsnap.comnih.gov The degradation of cAMP by PDE4B plays a pivotal role in modulating cellular functions, particularly in inflammatory and immune cells. researchgate.net By controlling intracellular cAMP levels, PDE4B influences the release and activity of various inflammatory mediators. researchgate.net Elevated cAMP levels are generally associated with anti-inflammatory responses, and thus, inhibiting its degradation through PDE4 inhibitors is a recognized pharmacological strategy for treating inflammatory conditions. nih.gov

The PDE4B subtype is highly expressed in immune cells such as macrophages, monocytes, and neutrophils, as well as in the brain, lungs, and heart. researchgate.netresearchgate.net Its inhibition can suppress the release of pro-inflammatory cytokines, making it a viable target for chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriatic arthritis. patsnap.comnih.gov

In the central nervous system (CNS), PDE4B is implicated in neurological and psychiatric disorders. patsnap.com It is a key regulator of microglial activation and neuroinflammation. researchgate.net Studies have shown that PDE4B is upregulated in inflammatory cells following traumatic CNS injury, and its inhibition can lead to neuroprotective effects by reducing neuroinflammation. encyclopedia.pub By modulating cAMP signaling, PDE4B inhibitors can influence neurotransmitter release, neuronal plasticity, and neurogenesis, showing potential for treating conditions like Alzheimer's disease, addiction, and Parkinson's disease. patsnap.comnih.gov

Modulation of Pro-inflammatory Cytokine Activity (e.g., TNF-α Release)

A key mechanism through which PDE4B inhibitors exert their anti-inflammatory effects is by modulating the production of pro-inflammatory cytokines. Elevated cAMP levels, resulting from PDE4B inhibition, can suppress the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β from immune cells like macrophages. patsnap.com This suppression is a critical factor in their therapeutic benefit for chronic inflammatory diseases. patsnap.com

Research into related heterocyclic structures, specifically 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, has demonstrated their potential as selective and potent PDE4B inhibitors. nih.govnih.gov Certain compounds from this series have been shown to significantly inhibit the release of TNF-α from macrophages that have been exposed to pro-inflammatory stimuli. nih.govnih.gov This indicates that the broader pyrrolo-pyridine scaffold is a promising starting point for developing modulators of the inflammatory response. The inhibition of TNF-α is a well-established therapeutic strategy, and its high expression is linked to the severity of diseases like melioidosis. msptm.org

FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its over-expression is linked to various cancers and inflammatory conditions like rheumatoid arthritis. nih.govresearchgate.net A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. nih.govresearchgate.nettandfonline.com

Among the tested analogues, compounds 1e and 1r were identified as the most potent inhibitors. researchgate.nettandfonline.com Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govtandfonline.com Further testing revealed that compound 1r is highly selective for FMS kinase over a panel of 40 other kinases. nih.govresearchgate.nettandfonline.com It also demonstrated potent activity against bone marrow-derived macrophages (BMDM) and showed significant antiproliferative effects across a panel of ovarian, prostate, and breast cancer cell lines, with a notable selectivity for cancer cells over normal fibroblasts. researchgate.nettandfonline.com

Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
CompoundFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)
KIST101029 (Lead Compound)96195
1e60Not Reported
1r3084

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 Enzyme Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle. nih.gov The CDK2/cyclin A2 complex, in particular, is crucial for the progression of the cell cycle through the S phase. Dysregulation of its activity is a common feature in many human cancers, making CDK2 an attractive target for anticancer drug development. acs.org

While direct studies on 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine are limited, research on related heterocyclic systems highlights the potential of this scaffold as CDK inhibitors. For instance, a series of novel pyridine (B92270), pyrazolopyridine, and furopyridine derivatives were synthesized and showed potent inhibitory effects against CDK2/cyclin A2. nih.gov One compound, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile , exhibited an IC₅₀ of 0.24 μM, which was more potent than the reference compound roscovitine (B1683857) (IC₅₀ 0.39 μM). nih.gov Similarly, studies on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives found that they demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell lines. nih.govmdpi.com These findings suggest that the broader pyrrolo-pyridine core structure is a viable pharmacophore for designing potent CDK inhibitors.

Inhibitory Activity of Selected Pyridine Derivatives against CDK2/Cyclin A2
CompoundScaffoldCDK2/Cyclin A2 IC₅₀ (µM)
Roscovitine (Reference)Purine-like0.39
Compound 4 (from study nih.gov)Pyridine0.24
Compound 1 (from study nih.gov)Pyridone0.57
Compound 8 (from study nih.gov)Pyrazolopyridine0.65

TRAF2 and NCK-Interacting Kinase (TNIK) Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

TRAF2 and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a critical factor in the development of certain cancers, particularly colorectal cancer. imist.ma Inhibition of TNIK has been shown to suppress cancer cell proliferation and growth. imist.ma

Screening efforts identified the 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of the pyrrolo[3,2-c]pyridine core, as a potent inhibitor of TNIK. nih.govresearchgate.netbohrium.com Subsequent design and synthesis of several series of these derivatives led to compounds with high potency, with some exhibiting IC₅₀ values lower than 1 nM. nih.govresearchgate.net Molecular modeling studies have been used to understand the binding mechanisms of these compounds with the TNIK receptor (PDB code: 2X7F) and to design new derivatives with potentially enhanced anticancer activity. imist.maresearchgate.net These findings highlight the therapeutic potential of TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine framework for cancer treatment. nih.govimist.ma

Potential Interactions with the Colchicine-Binding Site of Tubulin

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov The colchicine-binding site on tubulin is a well-known target for small molecule inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a valuable target in cancer chemotherapy. nih.govmdpi.com

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were specifically designed and synthesized to act as inhibitors of the colchicine-binding site. nih.govtandfonline.com Biological evaluations showed that many of these compounds displayed significant antitumor activities against various cancer cell lines. nih.govtandfonline.com One of the most potent compounds, 10t , demonstrated IC₅₀ values in the low nanomolar range (0.12 to 0.21 μM) against HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.com Further studies confirmed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule networks in cells, and induces G2/M phase cell cycle arrest and apoptosis. tandfonline.com Molecular modeling suggested that its interaction involves the formation of hydrogen bonds with key residues, Thrα179 and Asnβ349, within the colchicine (B1669291) site. nih.govtandfonline.com

HIV-1 Integrase Inhibition by Pyrrolo[3,4-c]pyridine Derivatives

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a well-validated target for antiretroviral therapy. nih.govnih.gov A class of compounds known as allosteric integrase inhibitors (ALLINIs) targets the non-catalytic sites of IN, inducing aberrant protein oligomerization and disrupting the interaction between IN and viral RNA during the maturation phase of the viral life cycle. mdpi.comresearchgate.net

Research into pyrrolopyridine-based compounds has identified potent ALLINIs. One notable example is STP0404, a pyrrolopyridine-based ALLINI that demonstrates picomolar inhibitory concentrations (IC50) in human peripheral blood mononuclear cells. mdpi.comresearchgate.net Structural and biochemical analyses have shown that STP0404 binds to the host LEDGF/p75 protein binding pocket located at the dimer interface of the IN enzyme. mdpi.com This binding event triggers an abnormal, higher-order oligomerization of IN, which in turn blocks the necessary interaction with the HIV-1 RNA genome, inhibiting its proper localization within new viral particles. mdpi.com

Furthermore, derivatives based on the pyrrolo[3,4-c]pyridine scaffold have been investigated for their anti-HIV-1 activity. Specifically, bicyclic hydroxy-1H-pyrrolopyridine-triones have been synthesized and evaluated. nih.gov These compounds exhibit low micromolar inhibitory potencies in in-vitro assays, showing selectivity for the strand transfer step of integration over the 3'-processing step. nih.gov A significant finding is that certain inhibitors in this class, such as compound 5e (methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate), maintain most of their inhibitory potency against major raltegravir-resistant IN mutants, including G140S/Q148H and Y143R. nih.gov

Another series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates also showed moderate activity in inhibiting HIV-1 replication. researchgate.net The structure-activity relationship (SAR) studies revealed that the ester substituent at position 4 and the distance between the pyrrolopyridine core and an attached phenyl ring are crucial for activity. researchgate.net

Compound Class/DerivativeTargetMechanism of ActionKey Findings
STP0404 (Pyrrolopyridine-based)HIV-1 Integrase (ALLINI site)Binds to LEDGF/p75 pocket, induces aberrant IN oligomerization, blocks IN-RNA interaction. mdpi.comresearchgate.netPicomolar IC50; active against HIV-1 NL4-3 and 89.6 strains. researchgate.net
Bicyclic hydroxy-1H-pyrrolopyridine-triones HIV-1 IntegraseSelective inhibition of strand transfer reaction. nih.govRetains potency against raltegravir-resistant mutants. nih.gov
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates HIV-1 ReplicationInhibition of viral replication. researchgate.netActivity is sensitive to substituents at position 4. researchgate.net

Targeting Mycobacterial Respiration with Pyrrolo[3,4-c]pyridine Derivatives

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The mycobacterial respiratory chain is a validated target for novel antitubercular drugs. mdpi.comnih.gov High-throughput screening identified a novel class of compounds, pyrrolo[3,4-c]pyridine-1,3(2H)-diones, with potent antimycobacterial activity. mdpi.comrsc.org

These compounds were found to target the cytochrome bc1 complex (also known as complex III) of the electron transport chain. mdpi.comnih.gov The cytochrome bc1 complex is a critical enzyme for cellular respiration and ATP synthesis. Evidence for this mechanism includes the observation that a M. tuberculosis mutant lacking the cytochrome bd oxidase (ΔcydKO) showed hyper-susceptibility to these compounds. mdpi.comrsc.org Conversely, a strain with a single point mutation in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, was resistant to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione series. mdpi.comrsc.org

Structure-activity relationship studies were conducted to optimize the initial hit compound. Replacing a metabolically unstable ester moiety with a methyl oxadiazole bioisostere and exploring various N-benzyl substituents led to the development of compounds with nanomolar activity against M. tuberculosis. mdpi.com These findings confirm that the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is a promising starting point for developing new antimycobacterial agents that function by inhibiting respiration. mdpi.comnih.gov

Compound ClassTargetMechanism of ActionSupporting Evidence
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Cytochrome bc1 complex (qcrB)Inhibition of mycobacterial respiration. mdpi.comnih.govHypersusceptibility in ΔcydKO mutant; resistance in qcrB mutant. mdpi.comrsc.org

G-Protein Coupled Receptor 119 (GPR119) Agonism by Pyrrolo[3,4-c]pyridine Derivatives

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity. nih.gov It is primarily expressed in pancreatic β-cells and intestinal L-cells, where its activation leads to enhanced insulin (B600854) and incretin (B1656795) secretion. nih.gov

A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized and identified as novel GPR119 agonists. nih.gov SAR studies explored the impact of substituents on the pyrrolo[3,4-c]pyridine ring on the compound's potency as a GPR119 agonist. nih.gov These studies found that modifications to a linker atom between the core and a phenyl group, such as replacing an oxygen atom with sulfur or nitrogen, resulted in a decrease in efficacy. nih.gov This highlights the specific structural requirements for potent agonism at the GPR119 receptor within this chemical series.

Compound ClassTargetBiological EffectKey SAR Finding
N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives GPR119Agonism. nih.govReplacement of an ether linkage with thioether or amine reduces efficacy. nih.gov

Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition by Pyrrolo[2,3-b]pyridine Derivatives

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a crucial role in activating numerous AGC family kinases, including Akt/PKB and p70S6K, thereby regulating fundamental cellular processes like cell growth, proliferation, and survival. While the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a component of many kinase inhibitors, a review of the current scientific literature did not yield specific studies detailing the direct inhibition of PDK1 by derivatives of this compound or other pyrrolo[2,3-b]pyridine derivatives. Research on this scaffold has focused on other kinases such as SGK1, which is itself activated via phosphorylation by PDK1.

Inhibition of Enteroviral Replication by Pyrazolopyridine Derivatives

Enteroviruses, including poliovirus, EV-A71, and coxsackieviruses, are significant human pathogens for which effective antiviral therapies are largely absent. A series of novel pyrazolopyridine compounds have been identified as potent inhibitors of enterovirus replication.

The primary target for many of these inhibitors is the non-structural viral protein 2C. This protein is a helicase with ATPase activity, essential for viral RNA replication and encapsidation. Serial viral passage experiments combined with reverse genetics have confirmed that mutations conferring resistance to these pyrazolopyridine inhibitors map to the 2C protein, validating it as the target.

Extensive structure-activity relationship studies have been performed to optimize the antiviral potency of this class of compounds. Variations at four positions of the pyrazolopyridine scaffold—N1, C6, C4, and a linker unit—were explored. These studies revealed that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were associated with high selectivity indices. The C4 position offered significant potential for improvement, with various N-aryl groups enhancing antiviral activity. For instance, a derivative named JX040, which has a 2-pyridyl group at C4, was highly potent against non-polio enteroviruses. These pyrazolopyridine inhibitors represent a promising class of broad-spectrum candidates for the development of urgently needed non-polio enterovirus antivirals.

Compound ClassVirus TargetViral Protein TargetKey SAR Findings
Pyrazolopyridine Derivatives Enteroviruses (Poliovirus-1, EV-A71, CV-B3, EV-D68)2C ProteinIsopropyl at N1 and thiophenyl-2-yl at C6 improve selectivity; N-aryl groups at C4 enhance potency.

Exploration of Other Enzyme and Receptor Interactions

The versatile pyrrolopyridine scaffold has been utilized to develop inhibitors for a range of other enzymes and receptors beyond those detailed above, primarily in the context of cancer and inflammatory diseases.

FMS Kinase Inhibition: A series of diarylamide and diarylurea derivatives featuring the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R). FMS is a receptor tyrosine kinase over-expressed in various cancers and inflammatory conditions like rheumatoid arthritis. Several compounds showed potent inhibition, with compound 1r being 3.2 times more potent than a previously reported lead compound, exhibiting an IC50 of 30 nM. This compound also demonstrated selectivity for FMS kinase over a panel of 40 other kinases and showed potent anti-inflammatory effects in bone marrow-derived macrophages.

Tubulin Polymerization Inhibition: In the field of oncology, new 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine site of tubulin. Compound 10t emerged as a particularly potent agent, displaying IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines. Mechanistic studies confirmed that this compound effectively inhibits tubulin polymerization and disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

CDK8 and SGK1 Inhibition: Derivatives of pyrrolo[2,3-b]pyridine have been explored as inhibitors of other kinases. One study identified a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in psoriasis. Another study investigated pyrrolo[2,3-b]pyridine derivatives as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a potential target in cancer due to its role in cell proliferation.

ScaffoldTargetBiological ActivityPotency (Example Compound)
Pyrrolo[3,2-c]pyridine FMS Kinase (CSF-1R)Anticancer, Anti-inflammatoryIC50 = 30 nM (Compound 1r)
1H-Pyrrolo[3,2-c]pyridine Tubulin (Colchicine site)Anticancer (antiproliferative)IC50 = 0.12-0.21 μM (Compound 10t)
Pyrrolo[2,3-b]pyridine CDK8Psoriasis treatmentIC50 = 57 nM (Compound 46)
Pyrrolo[2,3-b]pyridine SGK1AnticancerSAR studies performed

Structure Activity Relationship Sar Studies and Molecular Design of 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine Derivatives

Influence of the tert-Butyl Substituent on Biological Activity and Selectivity

The tert-butyl group is a common substituent in medicinal chemistry, valued for its distinct steric and electronic properties. Its large, bulky nature can serve as a hydrophobic anchor, fitting into specific non-polar pockets within a target protein to enhance binding affinity. Furthermore, the steric hindrance provided by the tert-butyl group can shield the molecule from metabolic degradation, potentially improving its pharmacokinetic profile.

In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, a tert-butyl group at the C-2 position would be expected to occupy a hydrophobic region of the target's binding site. However, specific research focusing on the direct comparison of a C-2 tert-butyl derivative against other substituents on this particular scaffold is not extensively detailed in the reviewed literature. Instead, research programs have often explored alternative C-2 modifications to achieve desired interactions. For instance, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, heterocyclic groups such as oxazoles were introduced at the C-2 position. nih.gov This strategy moves away from simple hydrophobic space-filling towards creating more specific hydrogen bonds and polar interactions within the kinase hinge region, highlighting a different design approach to achieve potency and selectivity. nih.gov

Impact of Substituent Modifications at the Pyrrolo[3,2-c]pyridine Scaffold

Systematic modification of substituents at various positions of the 1H-pyrrolo[3,2-c]pyridine ring is a key strategy for modulating pharmacological activity, selectivity, and physicochemical properties.

The C-2 position of the 1H-pyrrolo[3,2-c]pyridine core is a critical vector for modification in drug design. Structure-based design efforts have led to the exploration of various substituents at this position to enhance target engagement. In a successful campaign to develop inhibitors for the mitotic kinase MPS1, a known oncology target, the C-2 position was functionalized with an oxazole (B20620) ring. nih.gov This modification was part of a broader optimization strategy that transformed an initial, non-selective hit compound into a potent and highly selective inhibitor with good oral bioavailability. nih.gov The introduction of such a heteroaromatic ring at C-2 allows for specific interactions with the enzyme's active site that differ from those achievable with a simple alkyl group, demonstrating the importance of this position for achieving high-affinity binding and a desirable selectivity profile. nih.gov

The pyrrole (B145914) nitrogen (N-1) provides a key attachment point for substituents that can profoundly influence biological activity. In the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, the N-1 position was consistently substituted with a 3,4,5-trimethoxyphenyl group. tandfonline.com This moiety is a well-established pharmacophore that targets the colchicine (B1669291) binding site on β-tubulin. Its presence was integral to the potent antiproliferative activities observed, indicating that this group orients the scaffold correctly within the binding pocket to disrupt microtubule dynamics. tandfonline.com

The C-4 position has been extensively studied, particularly through the introduction of substituted amine functionalities to create potent FMS kinase inhibitors. nih.govresearchgate.net A series of diarylamide and diarylurea derivatives linked at the C-4 position demonstrated that the nature of the linker and the substitution on the terminal rings are crucial for activity. nih.govresearchgate.net

Key SAR findings for these C-4 substituted FMS inhibitors include:

Linker Moiety : In some comparisons, urea (B33335) derivatives, which possess an additional NH group capable of forming hydrogen bonds compared to their amide counterparts, were generally more potent. researchgate.net

Terminal Ring Substitution : The substitution pattern on the terminal phenyl ring significantly modulates potency. Compound 1r , which emerged as the most potent analogue in one study with an FMS IC₅₀ of 30 nM, features a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring. nih.gov The morpholino group is thought to enhance aqueous solubility, while the trifluoromethyl group contributes to strong enzymatic affinity. nih.gov

This research led to the discovery of compound 1r , which was 3.2 times more potent than the initial lead compound, KIST101029 . nih.gov

Table 1: SAR of C-4 Substituted 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors IC₅₀ values represent the concentration required for 50% inhibition of FMS kinase activity.

The impact of substitutions at the C-5 position of the 1H-pyrrolo[3,2-c]pyridine scaffold has not been as thoroughly delineated in the reviewed scientific literature compared to other positions. While medicinal chemistry programs have successfully optimized derivatives by modifying the C-2, C-4, and C-6 positions, systematic SAR studies focusing on the C-5 position are less prominent. Further research is required to fully understand how modifications at this position influence biological activity and selectivity.

The C-6 position has proven to be a highly fruitful point for modification, particularly in the development of 1H-pyrrolo[3,2-c]pyridine-based anticancer agents that act as tubulin polymerization inhibitors. tandfonline.com In a study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a wide variety of aryl and heteroaryl groups were introduced at the C-6 position, leading to significant variations in antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.com

Aryl vs. Heteroaryl Groups : Replacing the C-6 phenyl ring with heteroaromatic systems, particularly an indole (B1671886) ring, led to a dramatic increase in potency. tandfonline.com

Most Potent Compound : Compound 10t , which features an indole-5-yl group at the C-6 position, was the most potent derivative in the entire series, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. tandfonline.com

Substituent Effects on Phenyl Ring : For derivatives with a phenyl ring at C-6, the introduction of electron-donating groups (e.g., methoxy, ethoxy) generally resulted in moderate to weak activity. tandfonline.com

Table 2: SAR of C-6 Substituted 1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents IC₅₀ values represent the concentration for 50% inhibition of cancer cell growth. All compounds share a 1-(3,4,5-trimethoxyphenyl) substituent at the N-1 position.


Rational Drug Design Approaches

Rational drug design for 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine derivatives encompasses both structure-based and ligand-based methodologies. These complementary strategies leverage structural information of the biological target or the pharmacophoric features of known active ligands to guide the design of novel and more effective compounds.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. For the pyrrolopyridine class of compounds, SBDD has been instrumental in elucidating binding modes and guiding the optimization of inhibitors for various targets, such as protein kinases and tubulin.

A critical aspect of SBDD is the use of molecular docking to predict the binding orientation and affinity of a ligand within the target's active site. For instance, in the development of anticancer agents, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold were designed as colchicine-binding site inhibitors. nih.gov Molecular modeling studies suggested that these compounds could fit into the colchicine site of tubulin, with the 1H-pyrrolo[3,2-c]pyridine core mimicking the trimethoxyphenyl (A-ring) and the B-ring of Combretastatin A-4 (CA-4). The model indicated specific hydrogen bond interactions, such as with residues Thrα179 and Asnβ349, which are crucial for binding affinity. nih.gov

Similarly, in the design of Met kinase inhibitors, X-ray crystallography of a pyrrolopyridine-pyridone analogue bound to the ATP binding site provided key insights. nih.gov This structural data rationalized the observed SAR and guided the development of more potent analogues. nih.gov For other related pyrrolopyrimidine scaffolds targeting kinases like RET, docking studies have shown that the nitrogen atoms on the core structure are critical for forming hydrogen bonds with hinge residues in the kinase domain. nih.gov This knowledge allows for the targeted modification of the scaffold to enhance these key interactions.

The table below illustrates how SBDD has been applied to pyrrolopyridine and related scaffolds to identify key interactions and guide inhibitor design.

Target ProteinPyrrolopyridine ScaffoldSBDD FindingImplication for Design
Tubulin1H-pyrrolo[3,2-c]pyridineInteraction with colchicine-binding site residues (Thrα179, Asnβ349). nih.govModifications to the B-ring can optimize interactions and improve antiproliferative activity. nih.gov
Met KinasePyrrolopyridine-pyridoneCrystal structure revealed key binding modes in the ATP pocket. nih.govEnabled rational design of conformationally constrained, potent inhibitors. nih.gov
RET KinasePyrrolo[2,3-d]pyrimidineDocking showed hydrogen bonding between scaffold nitrogens and hinge residues. nih.govSubstitution patterns can be designed to maximize hinge binding and overall potency. nih.gov
KDR KinasePyrrolo[3,2-d]pyrimidineDocking into the DFG-out inactive conformation identified a new hydrophobic binding pocket. mdpi.comDesign of Type II inhibitors that exploit both the ATP site and the adjacent allosteric site. mdpi.com

Ligand-Based Drug Design (LBDD) Principles and Applications

In the absence of a high-resolution structure of the target protein, Ligand-Based Drug Design (LBDD) methods are employed. These techniques are based on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com Key LBDD approaches include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. For pyrrolopyridine derivatives targeting mitogen-activated protein kinase-activated protein kinase-2 (MK2), a pharmacophore model was developed consisting of one hydrogen-bond acceptor, two donors, one hydrophobic group, and one aromatic ring. researchgate.net This model successfully predicted the activity of test set molecules and provided a blueprint for designing new, selective MK2 inhibitors. researchgate.net

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. 2D-QSAR models have been used to identify key physicochemical descriptors that influence the activity of pyrido- and pyrroloquinolinecarboxamides. uran.ua 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule. For 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, CoMFA and CoMSIA models yielded statistically significant results that guided the design of new compounds with enhanced activity against colorectal cancer cells. imist.ma

The following table summarizes the application of LBDD techniques to pyrrolopyridine derivatives.

LBDD MethodTarget/ActivityKey Findings
3D-Pharmacophore ModelingMK2 InhibitionA model with features (A, D, D, H, R) was developed and validated, guiding inhibitor design. researchgate.net
2D-QSARDiuretic ActivityActivity was found to correlate with descriptors like logP, molecular refractivity, and dipole moment. uran.ua
3D-QSAR (CoMFA/CoMSIA)TNIK InhibitionContour maps identified regions where steric bulk and electrostatic properties could be modified to improve potency. imist.ma
Pharmacophore ModelingJAK1 InhibitionModels were generated from known inhibitors to identify key features for potency and selectivity. researchgate.net

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of this compound derivatives are critical determinants of their biological activity. nih.gov The bulky tert-butyl group at the C2 position significantly influences the molecule's preferred conformation and its ability to fit into a target's binding site.

Conformational analysis, often guided by computational energy calculations, helps in designing molecules that can adopt the optimal bioactive conformation. nih.gov For instance, research on related pyridine (B92270) inhibitors showed that considering torsional angle energy minima was crucial in designing replacements for more rigid systems. nih.gov In the case of this compound, the pyrrole and pyridine rings form a rigid, planar core. However, the tert-butyl group itself can exhibit rotational freedom (librational motion), which can impact interactions with hydrophobic pockets within a target protein. researchgate.net The rigidity of the fused ring system can also be an advantage, as it "locks" the molecule into a specific bioactive configuration, reducing the entropic penalty upon binding. nih.gov

Stereochemistry plays a pivotal role, especially when chiral centers are introduced into the molecule. The biological activity of enantiomers (non-superimposable mirror images) or diastereomers can differ significantly. nih.govnih.gov This difference often arises from the fact that biological targets, being chiral themselves, interact differently with each stereoisomer. One isomer may bind with high affinity, while the other is significantly less active or even inactive. nih.gov Studies on other chiral heterocyclic compounds have shown that stereochemistry can profoundly affect not only target binding but also metabolic pathways and cellular uptake, with natural isomers often being the most potent. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization

In the process of lead optimization, scaffold hopping and bioisosteric replacement are powerful strategies to discover novel core structures and fine-tune molecular properties. These techniques are used to improve potency, alter selectivity, enhance pharmacokinetic profiles, or circumvent intellectual property limitations. mdpi.comcambridgemedchemconsulting.com

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the essential three-dimensional arrangement of key binding groups. This can lead to compounds with entirely new chemical structures but similar biological activity. For example, a scaffold-hopping experiment led to the discovery of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel inhibitors from a different chemical class. nih.gov In another study, the pyrrolo[2,3-d]pyrimidine scaffold was explored as a "warhead" for RET kinase inhibition, serving as a hop from other known heterocyclic inhibitors like quinolines. nih.gov

Bioisosteric replacement is the exchange of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. wikipedia.org This is a more conservative approach than scaffold hopping. The goal is often to address specific liabilities of a lead compound, such as metabolic instability, toxicity, or poor solubility. For the this compound scaffold, various bioisosteric replacements can be envisioned.

The table below provides examples of potential bioisosteric replacements relevant to the pyrrolopyridine scaffold.

Original Group/AtomPotential Bioisostere(s)Rationale for Replacement
Phenyl ringPyridyl, Thienyl, 4-Fluorophenyl cambridgemedchemconsulting.comModulate electronics, improve solubility, alter metabolism, explore new interactions.
tert-Butyl groupCyclopropyl, Iso-propyl, Trifluoromethyl cambridgemedchemconsulting.comnih.govFine-tune steric bulk, improve metabolic stability, alter lipophilicity.
Methoxy group (-OCH3)Hydroxyl (-OH), Fluoro (-F) cambridgemedchemconsulting.comReduce metabolic liability (demethylation), act as hydrogen bond acceptor/donor.
Pyridine NitrogenC-HModify hydrogen bonding capacity and pKa.
Pyridine-N-oxide2-difluoromethylpyridine rsc.orgEnhance metabolic stability while maintaining similar electronic properties. rsc.org

These strategies were successfully applied in the development of CSF1R inhibitors, where fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus in a molecular hybridization and scaffold hopping approach. mdpi.com This led to the identification of a lead compound with low-nanomolar potency and favorable drug-like properties. mdpi.com

Computational Chemistry and Modeling Studies of 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting binding modes and affinities.

Detailed research findings indicate that derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold are subjects of extensive molecular docking studies to elucidate their binding mechanisms with various protein targets. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.org Molecular modeling suggested that the most potent compound, 10t , interacts with tubulin by forming key hydrogen bonds with residues Thrα179 and Asnβ349. nih.govsemanticscholar.org

In another study, pyrrolo[3,2-c]pyridine derivatives were evaluated as inhibitors of FMS kinase. nih.gov The most potent compound, 1r , was docked into the FMS kinase active site to understand its binding mode. nih.gov Similarly, docking studies on related pyrrolopyridine scaffolds have been performed against targets such as maternal embryonic leucine (B10760876) zipper kinase (MELK) and Traf2 and Nck-interacting kinase (TNIK). imist.manih.gov These simulations are critical for understanding the structure-activity relationship (SAR) and guiding the design of more potent and selective inhibitors. The general procedure involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand, followed by running the docking algorithm to generate and score potential binding poses.

Table 1: Example of Molecular Docking Results for Pyrrolopyridine Derivatives

Compound/Derivative Target Protein Key Interacting Residues Predicted Binding Affinity/Score Reference
10t (1H-pyrrolo[3,2-c]pyridine deriv.) Tubulin (Colchicine site) Thrα179, Asnβ349 Not specified nih.govsemanticscholar.org
1r (pyrrolo[3,2-c]pyridine deriv.) FMS Kinase Not specified IC₅₀ = 30 nM nih.gov
Y4, Y5 (1H-pyrrolo[2,3-b]pyridine deriv.) TNIK (PDB: 2X7F) Favorable interactions noted High total score imist.ma

| 16h (1H-pyrrolo[2,3-b]pyridine deriv.) | MELK | Not specified | IC₅₀ = 32 nM | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights that are complementary to experimental data.

For molecules containing similar functional groups, such as 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline, DFT calculations using the B3LYP/6–311++G(d,p) basis set have been employed to optimize the ground state geometry and analyze the electronic structure. researchgate.net Such studies on 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine derivatives would involve calculating various molecular properties.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations, which helps to visualize the charge distribution and identify sites prone to electrophilic or nucleophilic attack. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the molecule. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

Parameter Significance Typical Application
HOMO Energy Represents the electron-donating ability of a molecule. Predicts reactivity towards electrophiles.
LUMO Energy Represents the electron-accepting ability of a molecule. Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap Indicates molecular stability and reactivity. A small gap implies higher reactivity.

| MEP Map | Visualizes charge distribution. | Identifies sites for intermolecular interactions. |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes, and understand the role of solvent molecules.

For related pyrrolo-pyridine benzamide (B126) derivatives, MD simulations have been used to confirm the stability of docking poses and analyze the binding interactions with targets like the c-Met kinase. nih.gov These simulations demonstrated that key hydrogen bonds were maintained throughout the simulation, and crucial amino acids contributed significantly to the binding free energy. nih.gov In studies of other pyridine-based compounds, MD simulations were run for microseconds to ensure thorough sampling of the conformational space and to observe ligand behavior, such as interactions with lipid bilayers. nih.gov An MD simulation for a this compound derivative would typically involve placing the docked complex in a simulated box of water, adding ions to neutralize the system, and then simulating the system's evolution over a period of nanoseconds to microseconds. mdpi.com

Free Energy Perturbation (FEP) and Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. vu.nlcolumbia.edu

FEP calculations rely on creating a non-physical, or "alchemical," transformation pathway between two related molecules (e.g., ligand A and ligand B) both in the solvent and when bound to the protein. columbia.edu The difference between the free energy changes of these two transformations yields the relative binding free energy (ΔΔG), which can be directly compared with experimental potency data. columbia.edu Advances in force fields (like OPLS3), enhanced sampling techniques (like REST2), and computational power have made FEP (often implemented as FEP+) a reliable tool for prospective drug discovery, often achieving an accuracy of better than 1 kcal/mol. columbia.edu While computationally expensive, applying FEP to a series of this compound derivatives could accurately rank their potencies and guide optimization efforts.

WaterMap Analysis for the Characterization of Hydration Sites in Protein Binding Pockets

Water molecules play a critical role in molecular recognition and binding affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein, identifying hydration sites that are energetically unfavorable and thus prime for displacement by a ligand. nih.gov

The method involves running a short molecular dynamics simulation to characterize water clusters in the binding pocket. nih.gov These hydration sites are analyzed based on their enthalpic (ΔH) and entropic (−TΔS) contributions to the free energy (ΔΔG). nih.gov Displacing high-energy, "unhappy" water molecules from a hydrophobic pocket with a suitable part of a ligand can lead to a significant gain in binding affinity. nih.gov In a study on PAK1 kinase inhibitors, WaterMap analysis identified key displaceable water molecules, and ligands designed to occupy these sites showed improved binding affinity. nih.gov Applying WaterMap analysis to a target protein for this compound derivatives would help in optimizing the ligand structure to strategically displace unfavorable water molecules, thereby enhancing binding potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Both 2D- and 3D-QSAR studies have been successfully applied to pyrrolopyridine derivatives. imist.mauran.uaproquest.com In a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). imist.ma These models yielded high predictive power (r²test > 0.95) and generated contour maps. imist.ma These maps highlight regions where certain physicochemical properties (e.g., steric bulk, positive/negative charge, hydrophobicity, hydrogen bond donors/acceptors) would increase or decrease biological activity. imist.ma For example, the contour maps might indicate that a bulky, hydrophobic group like a tert-butyl at a specific position is favorable for activity. Such a model for this compound derivatives would be invaluable for designing new analogues with potentially improved activity based on these predictive insights.

Table of Mentioned Compounds

Compound Name
This compound
10t (1H-pyrrolo[3,2-c]pyridine derivative)
1r (pyrrolo[3,2-c]pyridine derivative)
Y4 (1H-pyrrolo[2,3-b]pyridine derivative)
Y5 (1H-pyrrolo[2,3-b]pyridine derivative)
16h (1H-pyrrolo[2,3-b]pyridine derivative)
2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline
pyrrolo-pyridine benzamide derivatives
OPLS3
REST2
1H-pyrrolo[2,3-b]pyridine

Preclinical Research and Therapeutic Potential of 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine Derivatives

In Vitro Efficacy Assessment in Relevant Disease Models (e.g., Cancer Cell Lines, Mycobacterial Strains)

The in vitro efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives has been demonstrated across various disease models, particularly in cancer and mycobacterial infections.

In the realm of oncology, a novel series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors of the colchicine-binding site on tubulin. nih.gov These compounds displayed moderate to excellent antiproliferative activities against several human cancer cell lines. nih.gov The strategy of using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation proved effective. nih.gov Notably, compound 10t , which incorporates an indolyl group, exhibited the most potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.govsemanticscholar.org Further studies showed that compound 10t potently inhibits tubulin polymerization and disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Another series of pyrrolo[3,2-c]pyridine derivatives showed potent inhibitory effects against FMS kinase (CSF-1R), a target implicated in various cancers like ovarian, prostate, and breast cancer. nih.gov Among the tested compounds, compound 1r was identified as a highly potent FMS kinase inhibitor (IC₅₀ = 30 nM). nih.gov It demonstrated strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov

Table 1: In Vitro Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Target/Mechanism Cancer Cell Line IC₅₀ (µM) Source
10t Colchicine-binding site inhibitor HeLa 0.12 nih.govsemanticscholar.org
SGC-7901 0.15 nih.govsemanticscholar.org
MCF-7 0.21 nih.govsemanticscholar.org
Compound 1r FMS kinase inhibitor Ovarian, Prostate, Breast Cancer Panel 0.15 - 1.78 nih.gov

In the context of infectious diseases, related pyrrole (B145914) and pyrrolopyridine derivatives have shown significant antimycobacterial properties. nih.govacs.orgnih.gov For instance, the pyrrole derivative BM212 was found to be a potent inhibitor of various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) generally between 0.7 and 1.5 μg/ml. nih.gov It also showed bactericidal activity against mycobacteria residing within the U937 human histiocytic lymphoma cell line. nih.gov Similarly, pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target the cytochrome bc1 complex, a validated drug target in M. tuberculosis. acs.org While these are not direct 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine examples, the activity of these related scaffolds suggests the potential of the broader pyrrolopyridine class against mycobacterial strains. nih.gov

In Vivo Efficacy Evaluation in Preclinical Animal Models (e.g., Human Tumor Xenograft Models)

The promising in vitro results for some pyrrolopyridine derivatives have led to their evaluation in preclinical animal models. Human tumor xenograft models, where human cancer cells are implanted in immunodeficient mice, are a cornerstone for assessing the in vivo efficacy of novel anti-cancer agents. pharmacologydiscoveryservices.com

While specific in vivo data for this compound was not found, studies on related structures highlight the potential of this chemical class. For example, pyrrolo[3,4-c]pyrazole compounds, which share a fused heterocyclic system, have demonstrated effective tumor growth inhibition in an A549 lung cancer xenograft model. researchgate.net This indicates that the general structural features of pyrrolopyridines and related scaffolds can translate to in vivo anti-tumor activity.

The development of patient-derived xenograft (PDX) models, where tumor fragments from patients are directly implanted into mice, offers a more clinically relevant setting for evaluating therapeutic efficacy by preserving the original tumor architecture. pharmacologydiscoveryservices.com The evaluation of potent 1H-pyrrolo[3,2-c]pyridine derivatives, such as the FMS kinase inhibitor compound 1r or the tubulin inhibitor 10t , in such xenograft models would be a critical next step in their preclinical development. nih.govnih.gov Furthermore, 2,4-disubstituted pyridine (B92270) derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis localized within human macrophages, suggesting potential for in vivo efficacy in models of tuberculosis. frontiersin.org

Assessment of Compound Selectivity against Off-Targets

A crucial aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. Kinase inhibitors, for example, are often profiled against a panel of kinases to determine their selectivity. researchgate.netmdpi.com

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been assessed for their selectivity. Compound 1r , a potent FMS kinase inhibitor, was tested against a panel of 40 kinases and demonstrated selectivity for FMS kinase. nih.gov This selectivity is a desirable characteristic for developing a targeted therapeutic agent. The selectivity index of this compound, which compares its cytotoxicity towards cancer cells versus normal fibroblasts, ranged from 3.21 to 38.13, indicating a favorable therapeutic window. nih.gov

Similarly, research on related pyrrolopyridine scaffolds emphasizes the importance and feasibility of achieving high selectivity. For example, compound 14c , a pyrrolo[2,3-d]pyrimidine derivative, was screened against 50 kinases and showed high selectivity for its target, CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. mdpi.com A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , also showed adequate selectivity for GSK-3β when tested against a panel of 24 structurally similar kinases. nih.gov The ability to modify the pyrrolopyridine scaffold to achieve high target selectivity is a key advantage for its development as a therapeutic agent. osti.govnih.gov

Table 2: Kinase Selectivity Profile for Pyrrolopyridine Derivatives

Compound Scaffold Primary Target Selectivity Profile Source
Compound 1r Pyrrolo[3,2-c]pyridine FMS Kinase Selective against a panel of 40 kinases. nih.gov nih.gov
14c Pyrrolo[2,3-d]pyrimidine CSF1R Highly selective against a panel of 50 kinases (S-score at 50% inhibition = 0.12). mdpi.com mdpi.com
S01 Pyrrolo[2,3-b]pyridine GSK-3β Acceptable selectivity against a panel of 24 structurally similar kinases. nih.gov nih.gov

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, providing valuable insights into cellular pathways and the roles of specific proteins. The potent and selective nature of some this compound derivatives makes them suitable candidates for development as chemical probes.

For instance, the series of 1H-pyrrolo[3,2-c]pyridine derivatives developed as colchicine-binding site inhibitors serve as excellent tools to probe the intricacies of microtubule dynamics in cancer cells. nih.gov Compound 10t , with its potent ability to inhibit tubulin polymerization and induce G2/M arrest, can be used to study the downstream signaling events that are triggered by microtubule disruption. nih.govsemanticscholar.org

Similarly, the FMS kinase-selective inhibitor compound 1r can be utilized as a chemical probe to investigate the specific roles of FMS kinase in the proliferation and survival of monocyte/macrophage lineage cells and its contribution to inflammatory disorders like rheumatoid arthritis. nih.gov The use of such probes allows researchers to dissect complex biological pathways and validate new therapeutic targets. The development of 2,4-disubstituted pyridine derivatives as effective agents against intracellular and biofilm-forming tubercle bacilli also provides tools to study mechanisms of mycobacterial persistence and drug resistance. frontiersin.org

Applications as Building Blocks for Proteolysis Targeting Chimeras (PROTACs) (for related Pyrrolopyridine Scaffolds)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. nih.govfrontiersin.orgazalesov.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govazalesov.com This technology represents a paradigm shift from simple inhibition to complete removal of disease-causing proteins. azalesov.com

While there are no specific reports on the use of this compound in PROTACs, related heterocyclic scaffolds, including pyrrolopyridines and pyrrolobenzodiazepines, are being explored as components for these degraders. rsc.orgnih.gov The design of a successful PROTAC relies heavily on the properties of the ligand binding to the target protein. A potent and selective binder is essential.

Given that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent and selective inhibitors for targets like FMS kinase, they represent attractive starting points for the design of novel PROTACs. nih.gov By attaching a suitable E3 ligase-recruiting moiety (such as ligands for Cereblon or VHL) via a linker to a pyrrolo[3,2-c]pyridine-based kinase inhibitor, it may be possible to create a PROTAC that specifically degrades the kinase. This strategy could offer advantages over traditional inhibition, particularly in overcoming drug resistance. azalesov.com The development of PROTACs based on pyrrolo-fused heterocyclic cores is an active area of research with significant therapeutic potential. rsc.org

Future Directions and Emerging Research Avenues for 2 Tert Butyl 1h Pyrrolo 3,2 C Pyridine

Exploration of Novel and More Efficient Synthetic Pathways

The future development of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine and its analogs is contingent on the availability of efficient and versatile synthetic methodologies. While general strategies for constructing the pyrrolopyridine core exist, such as the annulation of a pyrrole (B145914) nucleus to a pyridine (B92270) ring or vice-versa, specific high-yielding routes for 2-alkyl-substituted derivatives are crucial. nbuv.gov.ua One documented approach for a related isomer involves the reaction of 3-Amino-4-methylpyridine with Methyl trimethylacetate. chemicalbook.com However, the efficiency and applicability of this and other methods, like the Bartoli or Sonogashira reactions, for the specific synthesis of this compound need to be systematically evaluated and optimized. nbuv.gov.ua

Future research should focus on developing novel synthetic strategies that offer improved yields, scalability, and access to a diverse range of derivatives. This could involve the exploration of multicomponent reactions, which can rapidly construct complex molecules from simple starting materials in a single step. beilstein-journals.org Additionally, modern cross-coupling techniques could be instrumental in diversifying the substituents on the pyrrolopyridine core, which is essential for detailed structure-activity relationship studies. nih.govmdpi.com The development of more efficient pathways will be a critical enabler for all subsequent research into the compound's therapeutic applications.

Identification of New Biological Targets and Therapeutic Applications

The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore with demonstrated activity against a range of biological targets. Derivatives of this class have shown potential as inhibitors of FMS kinase, suggesting applications in treating certain cancers and inflammatory conditions like rheumatoid arthritis. nih.govnih.gov Furthermore, some analogs have been investigated as colchicine-binding site inhibitors, indicating a potential role as anticancer agents that disrupt microtubule dynamics. semanticscholar.orgnih.gov

A primary future direction for this compound is the systematic screening against a broad panel of biological targets to identify novel therapeutic opportunities. Given the structural similarities of pyrrolopyridines to the ATP purine (B94841) ring, kinase inhibition remains a highly promising area. nih.gov Investigating its effect on various kinases implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes could reveal new therapeutic avenues. Beyond kinases, exploring its potential as an inhibitor of other enzyme families or as a ligand for G-protein coupled receptors (GPCRs) could uncover unexpected activities. The ultimate goal is to move beyond the currently known applications for the general class and define the specific therapeutic potential of the 2-tert-butyl substituted derivative.

Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity

Once promising biological activity is identified, the subsequent crucial step is to conduct extensive Structure-Activity Relationship (SAR) and lead optimization studies. The goal of these studies is to systematically modify the structure of this compound to enhance its potency against the desired target while improving its selectivity and pharmacokinetic properties. patsnap.com

For the pyrrolo[3,2-c]pyridine scaffold, SAR studies have indicated that substituents on the pyrrole and pyridine rings significantly influence biological activity. nih.gov Future research on this compound should involve the synthesis and evaluation of a library of analogs with modifications at various positions of the heterocyclic core. The tert-butyl group at the 2-position provides a key anchor point, and modifications to other parts of the molecule will be critical. Key strategies will include:

Bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity or ADME (absorption, distribution, metabolism, and excretion) characteristics. patsnap.com

Scaffold hopping: Altering the core structure while maintaining essential binding interactions to discover novel intellectual property and potentially improved properties. patsnap.com

Conformational constraint: Introducing rigidity into the molecule to lock it into a bioactive conformation, which can enhance potency and selectivity. patsnap.com

These systematic modifications, guided by biological testing, will be essential for transforming this lead compound into a viable drug candidate.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of this compound. astrazeneca.comnih.gov These computational tools can be applied across the entire drug discovery pipeline, from initial hit identification to lead optimization. springernature.com

Future research should leverage AI and ML in the following ways:

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data for heterocyclic compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound analogs. astrazeneca.com This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: AI algorithms can be used to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can assist chemists in devising the most efficient and cost-effective synthetic routes to target molecules, a significant challenge in medicinal chemistry. nih.gov

By integrating these in silico approaches, the time and resources required to develop potent and selective drug candidates based on this scaffold can be significantly reduced.

Development of Advanced Delivery Systems for Targeted Therapeutic Intervention

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, a key future direction for this compound is the development of advanced drug delivery systems. Heterocyclic compounds, in general, are a major class of therapeutics where delivery can be enhanced through formulation strategies. scitechnol.com

Future research in this area could focus on:

Nanoparticle-based delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. This can also enable targeted delivery to specific tissues or cells, such as tumors, thereby increasing efficacy and reducing off-target side effects.

Prodrug strategies: Modifying the structure of this compound to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form. patsnap.com This approach can improve bioavailability and target specificity.

Targeted delivery systems: Conjugating the compound to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor on the surface of target cells.

By exploring these advanced delivery systems, the therapeutic index of this compound could be significantly improved, paving the way for its successful clinical translation.

Q & A

Q. What are the common synthetic strategies for preparing 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine derivatives?

  • Methodological Answer: Synthesis typically involves functionalizing the pyrrolo[3,2-c]pyridine core via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 3- or 6-positions. The tert-butyl group is often incorporated using Boc-protection strategies or direct alkylation. For example, rigid scaffolds are synthesized by coupling 1H-pyrrolo[3,2-c]pyridine with tert-butyl-substituted reagents under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol/water mixtures at 90–105°C . Microwave-assisted synthesis may also enhance reaction efficiency for halogenated intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer:
  • ¹H/¹³C NMR: Essential for confirming regiochemistry, tert-butyl group integration (e.g., 9H singlet at δ ~1.3 ppm), and aromatic proton splitting patterns.
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula, especially for derivatives with halogens (e.g., Br, Cl) or trifluoromethyl groups .
  • X-ray Crystallography: Used to resolve ambiguities in fused-ring systems and confirm substituent orientation .

Q. How does the tert-butyl group influence the stability and reactivity of pyrrolo[3,2-c]pyridine derivatives?

  • Methodological Answer: The tert-butyl group enhances steric bulk, improving solubility in organic solvents (e.g., DCM, THF) and stabilizing intermediates during synthesis. Its electron-donating nature can modulate electronic effects in the pyrrolo-pyridine system, affecting reactivity in subsequent functionalization steps (e.g., reducing electrophilic substitution at adjacent positions) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer activity of this compound derivatives?

  • Methodological Answer:
  • Substituent Position: 6-Aryl substitutions (e.g., 3,4,5-trimethoxyphenyl) enhance tubulin polymerization inhibition by mimicking colchicine’s binding pose, with IC₅₀ values ranging from 0.2–5 µM .
  • Electron-Withdrawing Groups: Trifluoromethyl groups at position 6 improve antiproliferative activity against melanoma (IC₅₀: 1.8 µM vs. A375 cells) by increasing lipophilicity and metabolic stability .
  • Table 1: SAR Summary
SubstituentPositionActivity (IC₅₀)Cell LineReference
3,4,5-Trimethoxyphenyl60.2 µMHeLa
CF₃61.8 µMA375
Br43.5 µMMCF-7

Q. How can researchers validate the mechanism of action of this compound derivatives as tubulin inhibitors?

  • Methodological Answer:
  • Tubulin Polymerization Assays: Fluorescence-based assays using >99% pure tubulin (e.g., BK011P protocol) quantify inhibition by monitoring changes in light scattering or fluorescent dye incorporation .
  • Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding interactions with the colchicine site, validated by mutational studies (e.g., β-tubulin T179A mutants) .
  • Cell Cycle Analysis: Flow cytometry after PI staining confirms G2/M arrest in treated cancer cells (e.g., SGC-7901 gastric carcinoma) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer:
  • Standardize Assay Conditions: Variability in IC₅₀ values often arises from differences in cell culture media, incubation times, or tubulin sources. Replicate experiments under controlled conditions (e.g., 24-h exposure in RPMI-1640) .
  • Cross-Validate with Orthogonal Methods: Combine tubulin polymerization data with immunofluorescence microscopy to visualize microtubule disruption .
  • Meta-Analysis: Compare datasets from structurally analogous compounds (e.g., tert-butyl vs. methyl substitutions) to isolate substituent-specific effects .

Key Notes for Experimental Design

  • Synthetic Pitfalls: Tert-butyl groups may undergo acid-catalyzed cleavage during deprotection; use mild conditions (e.g., TFA/DCM at 0°C) .
  • Bioactivity Confounders: Check for off-target kinase inhibition (e.g., EGFR/VEGFR-2) using kinase profiling panels .

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Reactant of Route 1
2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine
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2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.